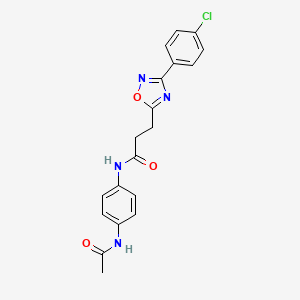
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as POT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. POT is a synthetic compound that is structurally similar to other thiophene-based compounds, which have been shown to possess various biological activities. In
Applications De Recherche Scientifique
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess various biological activities that make it a promising compound for biomedical research. One of the most significant applications of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess anticancer activity, making it a potential candidate for the development of new cancer therapies. Other potential applications of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide include its use as a photosensitizer for photodynamic therapy and as a tool for studying protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve its ability to bind to specific targets, such as amyloid fibrils or cancer cells. Once bound, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide may induce structural changes in these targets, leading to their destruction or inhibition. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide may interfere with various cellular processes, such as protein synthesis or DNA replication, leading to its biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide vary depending on the specific application and target. For example, in studies of its use as a fluorescent probe for detecting amyloid fibrils, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to bind specifically to these fibrils and emit fluorescence upon binding, allowing for their detection. In studies of its use as an anticancer agent, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its specificity for certain targets, such as amyloid fibrils or cancer cells. This specificity allows for precise detection or targeting of these targets, which can be useful in various research applications. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is a synthetic compound, which means that its production can be easily scaled up for large-scale experiments. However, one of the limitations of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some applications.
Orientations Futures
There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the development of new fluorescent probes based on the structure of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide for the detection of other targets, such as proteins or nucleic acids. Additionally, further research is needed to fully understand the mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, which could lead to the development of new drugs or therapies based on its biological effects. Finally, the synthesis and modification of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and related compounds could lead to the development of new compounds with improved properties for various applications.
Méthodes De Synthèse
The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves a multistep process that includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 3-aminophenylthiophene-2-carboxamide to form N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-10-5-11-25-16)20-15-9-4-8-14(12-15)19-21-17(22-24-19)13-6-2-1-3-7-13/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBMWVVUGCVRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)




